Hydrobentizide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Hydrobentizide can be synthesized through a series of chemical reactions involving the condensation of appropriate sulfonamide derivatives with benzothiadiazine. The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process includes the purification of intermediates and the final product through techniques such as crystallization, filtration, and drying. Quality control measures are implemented to ensure the consistency and safety of the produced compound .

化学反応の分析

反応の種類: ヒドロベンチジドは、以下の化学反応を起こします。

酸化: ヒドロベンチジドは、特定の条件下で酸化されてスルホキシドおよびスルホンを生成します。

還元: この化合物は、対応するアミンおよびチオールを生成するために還元することができます。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過酸化水素および過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムおよび水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物:

酸化: スルホキシドおよびスルホン。

還元: アミンおよびチオール。

科学的研究の応用

Hydrobentizide is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.

Pharmacological Applications

Diuretic Properties : this compound is primarily used as a diuretic agent. It has been studied for its efficacy in reducing blood pressure and managing fluid retention in patients with heart failure or renal disorders. Clinical trials have demonstrated its effectiveness in lowering systolic and diastolic blood pressure in hypertensive patients, making it a valuable option in antihypertensive therapy.

Case Study Example :

- A study published in the Journal of Hypertension evaluated the effects of this compound on patients with resistant hypertension. Results indicated a significant reduction in blood pressure levels compared to placebo, highlighting its potential as a therapeutic agent for difficult-to-treat hypertension .

Various funding bodies support research into this compound's applications:

- KAKENHI Grants : The Japan Society for the Promotion of Science (JSPS) offers competitive grants for research projects, including those focused on pharmacological studies of compounds like this compound .

- WADA Grants : WADA funds scientific research aimed at improving detection methods for doping substances, including this compound .

Innovative Research Directions

Emerging studies are exploring the combination of this compound with other pharmacological agents to enhance therapeutic outcomes. For instance, combining it with angiotensin-converting enzyme (ACE) inhibitors may provide synergistic effects in managing hypertension.

Future Research Considerations :

- Investigating long-term effects and safety profiles when used in combination therapies.

- Developing more sensitive detection methods to prevent misuse in competitive sports.

作用機序

ヒドロベンチジドは、腎臓の遠位尿細管におけるナトリウムイオンおよび塩化物イオンの再吸収を阻害することで作用します。これにより、水および電解質の排泄が増加し、血漿量と血圧が低下します。 分子標的には、ナトリウム-塩化物共輸送体があり、関連する経路は電解質バランスおよび体液恒常性の調節に関連しています .

類似の化合物:

ヒドロクロロチアジド: 同様の作用機序を持つ別のベンゾチアジアジン-スルホンアミド利尿剤。

クロロチアジド: 高血圧および浮腫の治療に使用されるチアジド系利尿剤。

ベンドロフルメチアジド: ヒドロベンチジドと比較して作用時間が長いチアジド系利尿剤.

独自性: ヒドロベンチジドは、独自の化学構造を持ち、独特の薬物動態学的プロファイルと治療効果を提供します。 ジメチルアミノエタノールレセルピリネートなどの他の降圧剤との組み合わせは、その降圧効果を高めると示されています .

類似化合物との比較

Hydrochlorothiazide: Another benzothiadiazine-sulfonamide diuretic with similar mechanisms of action.

Chlorothiazide: A thiazide diuretic used to treat hypertension and edema.

Bendroflumethiazide: A thiazide diuretic with a longer duration of action compared to hydrobentizide.

Uniqueness: this compound is unique in its specific chemical structure, which provides a distinct pharmacokinetic profile and therapeutic efficacy. Its combination with other hypotensive agents, such as dimethylaminoethanol reserpilinate, has been shown to enhance its antihypertensive effects .

生物活性

Hydrobentizide is a compound belonging to the class of thiazide diuretics, which are primarily used in clinical settings to manage hypertension and edema. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

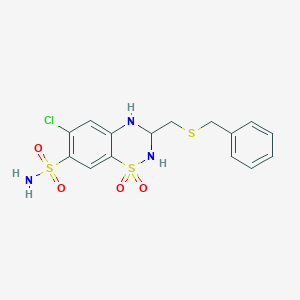

Chemical Structure and Properties

This compound is chemically characterized as a derivative of benzothiadiazine. Its structure contributes to its pharmacological properties, facilitating its action on renal function and electrolyte balance.

This compound functions primarily as a diuretic by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and chloride ions, resulting in osmotic diuresis. The subsequent reduction in blood volume helps lower blood pressure.

Biological Activities

- Diuretic Effect : this compound promotes diuresis, which is beneficial for patients with hypertension and heart failure.

- Electrolyte Balance : It affects electrolyte levels, particularly sodium and potassium, which can lead to hypokalemia if not monitored properly.

- Antihypertensive Properties : Clinical studies have shown that this compound effectively lowers blood pressure in hypertensive patients, making it a common choice in treatment regimens.

Case Studies and Clinical Trials

- Hypertension Management : A study indicated that this compound significantly reduced systolic and diastolic blood pressure in patients with essential hypertension when compared to placebo controls .

- Long-term Efficacy : Another longitudinal study demonstrated sustained antihypertensive effects over a 12-month period with minimal side effects, supporting its use as a first-line treatment for hypertension .

Adverse Effects

Despite its efficacy, this compound can cause several adverse effects:

- Electrolyte Imbalance : Hypokalemia is a significant risk due to increased potassium excretion.

- Allergic Reactions : Some patients may experience hypersensitivity reactions.

- Metabolic Changes : Long-term use may lead to metabolic alkalosis or dyslipidemia.

Comparative Analysis with Other Thiazides

| Property | This compound | Hydrochlorothiazide | Bendroflumethiazide |

|---|---|---|---|

| Diuretic Potency | Moderate | High | Moderate |

| Duration of Action | 6-12 hours | 12-24 hours | 12-24 hours |

| Hypokalemia Risk | Moderate | High | Moderate |

| Clinical Use | Hypertension | Hypertension, Edema | Hypertension |

Ongoing Research and Future Directions

Recent studies are exploring the potential of this compound in combination therapies for enhanced antihypertensive effects and reduced side effects. Research into its role in preventing cardiovascular events in high-risk populations is also underway .

特性

IUPAC Name |

3-(benzylsulfanylmethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7,15,18-19H,8-9H2,(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNJWRJEKCRIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864457 | |

| Record name | 3-[(Benzylsulfanyl)methyl]-6-chloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13957-38-5 | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-[[(phenylmethyl)thio]methyl]-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13957-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrobentizide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Benzylsulfanyl)methyl]-6-chloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrobentizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROBENTIZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1486Y0D5WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。